molecular formula C10H8BrNO B14759662 6-bromo-7-methyl-1H-indole-4-carbaldehyde

6-bromo-7-methyl-1H-indole-4-carbaldehyde

Cat. No.: B14759662
M. Wt: 238.08 g/mol
InChI Key: ZTAZVXYDZVGBNC-UHFFFAOYSA-N
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Description

6-Bromo-7-methyl-1H-indole-4-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-methyl-1H-indole-4-carbaldehyde typically involves the bromination of 7-methyl-1H-indole-4-carbaldehyde. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane or acetonitrile . The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applied to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methyl-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-bromo-7-methyl-1H-indole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological pathways . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-7-methyl-1H-indole-4-carbaldehyde is unique due to the presence of both a bromine atom and a methyl group on the indole ring, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new derivatives with potential therapeutic applications .

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

6-bromo-7-methyl-1H-indole-4-carbaldehyde

InChI

InChI=1S/C10H8BrNO/c1-6-9(11)4-7(5-13)8-2-3-12-10(6)8/h2-5,12H,1H3

InChI Key

ZTAZVXYDZVGBNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=C1NC=C2)C=O)Br

Origin of Product

United States

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